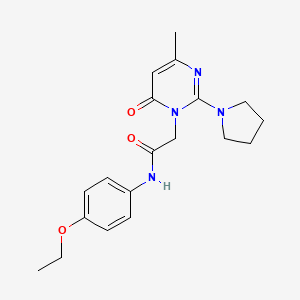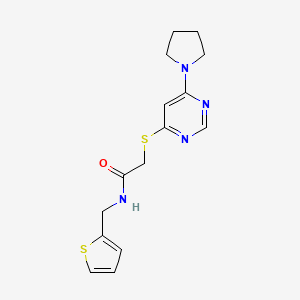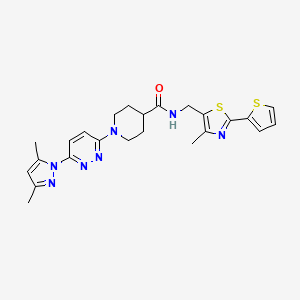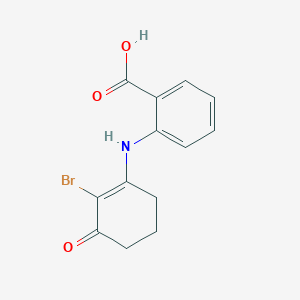![molecular formula C19H16ClN3O2S B2974181 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-24-3](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
Research has explored the synthesis and chemical reactivity of quinazolinone derivatives, including transformations that are key for developing pharmacologically active compounds. For instance, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate illustrates the synthetic versatility of quinazolinone scaffolds (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000). Another study demonstrated the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, highlighting the potential for creating diverse quinazolinone-based structures with biological relevance (Kut, Onysko, & Lendel, 2020).
Antimicrobial and Biological Activities
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed that these compounds possess potent cytotoxic activities against various cancer cell lines, showcasing the therapeutic potential of quinazolinone analogs in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Another research effort focused on clubbed quinazolinone and 4-thiazolidinone compounds, revealing significant antimicrobial efficacy against several bacterial and fungal strains, suggesting their use as novel antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticonvulsant and Analgesic Activities
Quinazolinone scaffolds have also been investigated for their potential in treating neurological disorders. For example, the crystal structures of three anticonvulsant enaminones based on a quinazolinone framework were determined, providing insights into the molecular basis of their anticonvulsant activity and laying the groundwork for the design of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000). Moreover, research into the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety highlighted the analgesic potential of these compounds, offering avenues for the development of novel pain management solutions (Saad, Osman, & Moustafa, 2011).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate to form ethyl 2-(4-chlorobenzylidene)cyanoacetate. This intermediate is then reacted with thiourea to form 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with propargylamine in the presence of triethylamine and acetic acid.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl cyanoacetate", "thiourea", "propargylamine", "triethylamine", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 2-(4-chlorobenzylidene)cyanoacetate.", "Step 2: Reaction of ethyl 2-(4-chlorobenzylidene)cyanoacetate with thiourea in ethanol to form 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 3: Reaction of 3-[(4-chlorophenyl)methyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester with propargylamine in the presence of triethylamine and acetic acid to form the final compound, 3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Numéro CAS |
422528-24-3 |
Nom du produit |
3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Formule moléculaire |
C19H16ClN3O2S |
Poids moléculaire |
385.87 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C19H16ClN3O2S/c1-2-9-21-17(24)13-5-8-15-16(10-13)22-19(26)23(18(15)25)11-12-3-6-14(20)7-4-12/h2-8,10H,1,9,11H2,(H,21,24)(H,22,26) |
Clé InChI |
GWDCXYHWPQWDSG-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[d][1,3]dioxol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2974098.png)
![2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2974099.png)
![3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2974100.png)



![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-3-methylpentanamide](/img/structure/B2974109.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2974111.png)



![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)
